molecular formula C23H42O20 B8058197 Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol

Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol

Cat. No.: B8058197
M. Wt: 638.6 g/mol
InChI Key: GFMNJYKNPILYTI-UHFFFAOYSA-N
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Description

Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol is a complex carbohydrate molecule composed of three hexopyranose units and one pentitol unit linked together. This compound is a type of oligosaccharide, which are carbohydrates made up of a small number of monosaccharide units. Oligosaccharides play crucial roles in various biological processes, including cell recognition, signaling, and immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol typically involves the stepwise assembly of monosaccharide units using glycosylation reactions. These reactions require specific catalysts and protecting groups to ensure the correct stereochemistry and linkage of the sugar units. Common catalysts include silver triflate (AgOTf) and triflic acid (TfOH), while protecting groups such as benzyl and tert-butyldimethylsilyl (TBDMS) are often employed.

Industrial Production Methods: On an industrial scale, the production of this compound may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties. This method is advantageous as it can be more specific and yield higher purity products compared to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include periodic acid (HIO4) and sodium periodate (NaIO4), which cleave vicinal diols to form aldehydes or ketones.

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used to reduce carbonyl groups to alcohols.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or azides, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Cleavage of vicinal diols can produce aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction of carbonyl groups can yield alcohols.

  • Substitution: Substitution reactions can result in the formation of halogenated or azido derivatives.

Scientific Research Applications

Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol has various applications in scientific research, including:

  • Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage, which is essential for understanding carbohydrate chemistry.

  • Biology: This compound is used in studying cell surface interactions, as oligosaccharides are involved in cell recognition and signaling processes.

  • Industry: In the food industry, oligosaccharides like this compound are used as prebiotics to promote gut health.

Mechanism of Action

Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol is similar to other oligosaccharides such as maltotetraose and maltotriitol. its unique structure, with three hexopyranose units and one pentitol unit, distinguishes it from these compounds. This structural uniqueness can lead to different biological activities and applications.

Comparison with Similar Compounds

  • Maltotetraose: A tetrasaccharide composed of four glucose units linked by α-1,4-glycosidic bonds.

  • Maltotriitol: A trisaccharide composed of three glucose units and one galactose unit linked by α-1,4- and α-1,3-glycosidic bonds.

Properties

IUPAC Name

3-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentane-1,2,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42O20/c24-1-6(29)18(7(30)2-25)41-22-16(36)13(33)20(9(4-27)39-22)43-23-17(37)14(34)19(10(5-28)40-23)42-21-15(35)12(32)11(31)8(3-26)38-21/h6-37H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMNJYKNPILYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(CO)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724563
Record name Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66767-99-5
Record name Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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